molecular formula C17H23N3O4 B5359595 4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide

4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide

Cat. No. B5359595
M. Wt: 333.4 g/mol
InChI Key: XKTVIYUQNSHYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide, also known as AZOB, is a chemical compound that belongs to the class of oxoamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide has been studied for its potential applications in various fields of medicine, including cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has demonstrated antimicrobial activity against a range of bacteria and fungi.

Mechanism of Action

The mechanism of action of 4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in cells. For example, it has been shown to activate the p38 MAPK signaling pathway, which is involved in cell growth and differentiation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has demonstrated a range of therapeutic effects in various fields of medicine. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide. One area of research could be to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic applications. Additionally, studies could focus on optimizing the synthesis method to improve the purity and yield of the final product. Furthermore, studies could investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Finally, studies could explore the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide can be synthesized by reacting 2-methyl-4-nitrobenzoyl chloride with 1-aminocycloheptane in the presence of triethylamine and then treating the resulting product with butyric anhydride. The final product is obtained by recrystallization from ethanol.

properties

IUPAC Name

4-(azepan-1-yl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-13-12-14(20(23)24)6-7-15(13)18-16(21)8-9-17(22)19-10-4-2-3-5-11-19/h6-7,12H,2-5,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTVIYUQNSHYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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